Benzoyl chloride, 4-(phenylethynyl)-
Description
Benzoyl chloride, 4-(phenylethynyl)-, is a specialized aromatic acyl chloride derivative featuring a phenylethynyl (-C≡CPh) substituent at the para position of the benzoyl group. This compound is primarily utilized in synthetic organic chemistry for constructing heterocyclic frameworks. For example, it serves as a key intermediate in gold(I)-catalyzed reactions to synthesize 4H-benzo[d][1,3]oxazines, which are valuable in medicinal and materials chemistry . The phenylethynyl group introduces steric and electronic effects, enhancing reactivity toward nucleophilic substitutions and cycloaddition reactions.
Properties
CAS No. |
25851-08-5 |
|---|---|
Molecular Formula |
C15H9ClO |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
InChI Key |
NKCNPEOJYAQBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Protection
The synthesis typically begins with a 4-bromobenzoic acid derivative. To prevent interference from the carboxylic acid group during coupling, methyl 4-bromobenzoate is employed as a protected intermediate. The ester group ensures compatibility with the basic conditions of the Sonogashira reaction.
Catalytic System and Conditions
In a representative procedure:
- Methyl 4-bromobenzoate (1.0 equiv), phenylacetylene (1.1 equiv), bis(triphenylphosphine)palladium(II) chloride (2–5 mol%), and copper(I) iodide (5 mol%) are combined in triethylamine under nitrogen.
- The mixture is refluxed at 80–100°C for 4–6 hours, yielding methyl 4-(phenylethynyl)benzoate with reported efficiencies of 75–85%.
Key Considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance catalyst stability.
- Base selection : Triethylamine or diisopropylamine neutralizes HBr byproducts.
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is hydrolyzed to the free acid, a prerequisite for acyl chloride formation.
Alkaline Hydrolysis
Lithium Hydroxide-Mediated Hydrolysis
Alternative protocols use LiOH·H₂O in THF/H₂O (3:1) at room temperature, achieving complete conversion within 2 hours. This method minimizes side reactions in acid-sensitive substrates.
Acyl Chloride Formation via Thionyl Chloride
The final step involves converting the carboxylic acid to the corresponding chloride.
Thionyl Chloride Protocol
- 4-(Phenylethynyl)benzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (SOCl₂) (3–5 equiv) in anhydrous dichloromethane (DCM) for 2–3 hours.
- Catalytic N,N-dimethylformamide (DMF) (1–2 drops) accelerates the reaction by generating the reactive acyloxyphosphonium intermediate.
- Excess SOCl₂ is removed under reduced pressure, yielding the chloride as a pale-yellow liquid (85–92% yield).
Oxalyl Chloride as an Alternative
For thermally labile substrates, oxalyl chloride ((COCl)₂) in DCM at 0–5°C provides milder conditions, with completion within 4 hours.
Alternative Routes: Aldehyde Oxidation Pathway
Synthesis of 4-(Phenylethynyl)benzaldehyde
Oxidation to Carboxylic Acid
- The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding 4-(phenylethynyl)benzoic acid (70–75% yield).
- Potassium permanganate (KMnO₄) in acidic media offers a greener alternative but requires stringent temperature control to avoid over-oxidation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira + Hydrolysis | Ester coupling → hydrolysis → SOCl₂ | 78–85 | High purity; scalable | Multi-step; SOCl₂ handling |
| Aldehyde Oxidation | Aldehyde coupling → oxidation → SOCl₂ | 65–70 | Avoids ester protection | Lower yield; harsh oxidation conditions |
Experimental Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4-(phenylethynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Oxidation Reactions: The major product is typically a benzoic acid derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzoyl chloride, 4-(phenylethynyl)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound has been studied for its potential use in developing novel antimicrobial agents due to its ability to inhibit bacterial growth.
Industry:
Mechanism of Action
The mechanism of action of Benzoyl chloride, 4-(phenylethynyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes critical differences in molecular properties, synthesis, and applications among 4-substituted benzoyl chlorides:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): Compounds like 4-fluorobenzoyl chloride and 4-(trifluoromethyl)benzoyl chloride exhibit enhanced electrophilicity due to EWGs, accelerating nucleophilic acyl substitution. For instance, 4-(trifluoromethyl)benzoyl chloride shows superior reactivity in amidation reactions compared to alkyl-substituted analogs .
- Electron-Donating Groups (EDGs): 4-(Methylthio)benzoyl chloride and 4-(2-thienyl)benzoyl chloride have EDGs that stabilize intermediates in polymerization or electrophilic aromatic substitution .
- Steric Effects: The phenylethynyl group in 4-(phenylethynyl)benzoyl chloride introduces steric hindrance, directing regioselectivity in cyclization reactions (e.g., forming oxazines over other heterocycles) .
Q & A
Q. What are the recommended synthetic routes for 4-(phenylethynyl)-benzoyl chloride, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzene derivatives and carbonyl chloride in the presence of anhydrous AlCl₃ . Alternatively, benzoic acid derivatives may react with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride . Critical parameters include:
- Catalyst purity : Anhydrous AlCl₃ prevents hydrolysis side reactions.
- Temperature : Controlled heating (e.g., 70–80°C) optimizes acylation efficiency.
- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
Monitor reaction progress via TLC or in-situ IR spectroscopy for carbonyl (C=O) and C-Cl bond formation .
Q. Which spectroscopic techniques are most effective for characterizing 4-(phenylethynyl)-benzoyl chloride, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.3–8.1 ppm) and ethynyl proton (δ 2.8–3.2 ppm).
- ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm; ethynyl carbons at 80–100 ppm .
- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z corresponding to C₁₅H₉ClO (exact mass calculated for derivatized structure) .
Q. What safety protocols are essential when handling 4-(phenylethynyl)-benzoyl chloride in laboratory settings?
- Methodological Answer :
- PPE : Use polyvinyl alcohol (PVA) or Viton gloves, Tychem® coveralls, and supplied-air respirators in fume hoods .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Emergency measures : Neutralize spills with sodium bicarbonate; treat exposure with copious water rinsing and medical evaluation for pulmonary edema risk .
Advanced Research Questions
Q. How can benzoyl chloride derivatization improve LC-MS/MS analysis of polar metabolites, and what optimization steps are required?
- Methodological Answer : Derivatization with 4-(phenylethynyl)-benzoyl chloride enhances ionization efficiency of polar analytes (e.g., amines, alcohols) by introducing hydrophobic groups. Key steps:
- Reaction conditions : Use a 2:1 molar ratio of benzoyl chloride to analyte in anhydrous dichloromethane with triethylamine (TEA) as a base .
- Quenching : Add 0.1 M HCl to terminate the reaction and extract derivatives with ethyl acetate.
- LC-MS/MS optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid); monitor transitions specific to the derivatized adducts .
Q. How can conflicting carcinogenicity data for benzoyl chloride derivatives be resolved through experimental design?
- Methodological Answer : Discrepancies in carcinogenicity studies (e.g., IARC’s Group 2A classification for α-chlorinated toluenes) require:
- Dose-response studies : Conduct in vivo assays (rodent models) at varying concentrations (0.1–100 mg/kg) to establish thresholds.
- Mechanistic analysis : Use in vitro models (e.g., Ames test for mutagenicity, comet assay for DNA damage) to differentiate genotoxic vs. epigenetic effects.
- Comparative metabolomics : Profile metabolic byproducts (e.g., benzoic acid derivatives) to assess bioactivation pathways .
Q. What strategies minimize competing hydrolysis during Friedel-Crafts acylation with 4-(phenylethynyl)-benzoyl chloride?
- Methodological Answer :
- Moisture control : Use molecular sieves or anhydrous solvents (e.g., distilled DCM).
- Catalyst activation : Pre-dry AlCl₃ at 150°C for 2 hours.
- Low-temperature reactions : Perform acylation at 0–5°C to slow hydrolysis kinetics .
- Workup : Quench with ice-cold dilute HCl to precipitate Al(OH)₃ and isolate the product rapidly .
Q. How should researchers address inconsistencies between theoretical and observed spectroscopic data for 4-(phenylethynyl)-benzoyl chloride?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR, IR, and MS data to confirm structural assignments.
- Computational modeling : Compare experimental spectra with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .
- Impurity profiling : Conduct HPLC-UV/Vis to detect byproducts (e.g., hydrolyzed benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
